molecular formula C18H19ClN2O B1655204 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride CAS No. 33161-91-0

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride

Cat. No. B1655204
CAS RN: 33161-91-0
M. Wt: 314.8 g/mol
InChI Key: BYGDLWXRSVUGIL-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride is a chemical compound with immense potential for scientific research. It is a derivative of Oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is based on the oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The oxazole ring is flanked by two phenyl groups and has a 2-(methylamino)ethyl group attached .

Scientific Research Applications

Corrosion Inhibition

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride, similar to 4H-1,2,4-triazole derivatives, has potential applications in corrosion inhibition. For instance, triazole derivatives like 3,5-diphenyl-4H-1,2,4-triazole have been used to prevent corrosion and dissolution of mild steel in hydrochloric acid solutions, showing high inhibitive efficiency due to their molecular structure and substituents (Bentiss et al., 2007).

Synthesis of Macrolides

Oxazoles, including 4,5-diphenyloxazoles, are important in the synthesis of macrolides. They act as masked forms of activated carboxylic acids and are involved in the formation of triamides on reaction with singlet oxygen. This property is used in synthesizing complex molecules like recifeiolide and curvularin (Wasserman et al., 1981).

Study of Photo-Oxidation Reactions

The compound and its derivatives play a significant role in studying photo-oxidation reactions. Oxazole's unique physicochemical properties make it a subject of research in heterocycle chemistry. Studies involving oxazole derivatives with singlet oxygen are crucial in understanding these photo-oxidation processes (Zeinali et al., 2020).

Antimicrobial Activities

Some 1,2,4-triazole derivatives, which share a structural similarity with this compound, have been synthesized and found to possess antimicrobial activities. The structural features of these compounds contribute to their effectiveness against various microorganisms (Bektaş et al., 2010).

Catalytic Applications

Compounds like 4,5-diphenyl-2-oxazolenonanoic acid, which are structurally related to this compound, have been identified as catalysts in reactions such as the inhibition of ADP-induced aggregation of human platelets. The variation in the heterocyclic moiety and the phenyl rings of these compounds can significantly affect their catalytic activity (Meanwell et al., 1992).

Trypanocidal Activity

Oxazole derivatives, including 2,5-diphenyloxazoles, have shown inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. These compounds' specific structural features, such as hydroxy and O-methyl groups, contribute to their trypanocidal efficacy (Banzragchgarav et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, which is not mentioned in the available sources .

properties

IUPAC Name

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGDLWXRSVUGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954783
Record name 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33161-91-0
Record name Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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